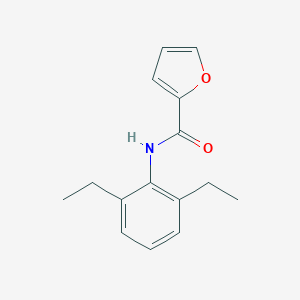

N-(2,6-diethylphenyl)furan-2-carboxamide

Description

Properties

Molecular Formula |

C15H17NO2 |

|---|---|

Molecular Weight |

243.3 g/mol |

IUPAC Name |

N-(2,6-diethylphenyl)furan-2-carboxamide |

InChI |

InChI=1S/C15H17NO2/c1-3-11-7-5-8-12(4-2)14(11)16-15(17)13-9-6-10-18-13/h5-10H,3-4H2,1-2H3,(H,16,17) |

InChI Key |

SBWNVHBEJWNDCI-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CO2 |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

5-(2-Chlorophenyl)-N-(2,6-diethylphenyl)furan-2-carboxamide

- Structure : Differs from the parent compound by a chlorine substitution at the 2-position of the phenyl ring attached to the furan.

- Molecular Weight : 353.842 g/mol (vs. unsubstituted variant, estimated ~319.4 g/mol without Cl).

- No direct activity data are provided, but halogenation often improves bioavailability and target engagement in drug design .

N-(2-Nitrophenyl)furan-2-carboxamide

- Structure: Features a nitro group (-NO₂) on the phenyl ring instead of diethyl substituents.

- Key Findings: The nitro group induces significant non-planarity in the molecule, with a dihedral angle of 9.71° between the phenyl and furan rings due to intramolecular N–H⋯O interactions . Reduced planarity may decrease stacking interactions in crystalline phases or with biological targets compared to the diethylphenyl variant. The nitro group’s electron-withdrawing nature could reduce electron density on the furan ring, affecting reactivity or binding to electron-rich receptors .

N-(2,6-Diethylphenyl)-3,4-dimethyl-2-oxoimidazolidine-1-carboxamide

- Structure : Replaces the furan ring with a 3,4-dimethyl-2-oxoimidazolidine system.

- Molecular Weight : 289.373 g/mol (C16H23N3O2 ), significantly lower than the furan-based analogs.

- Functional Implications :

Comparative Data Table

*Estimated based on molecular formulas where explicit data are unavailable.

Preparation Methods

Reaction Conditions and Procedure

-

Substrates : Furan-2-carboxylic acid (1.0 equiv) and 2,6-diethylaniline (1.0 equiv).

-

Catalysts : DMAP (0.1 equiv), Boc₂O (2.0 equiv), and cesium fluoride (CsF, 0.2 equiv).

-

Solvent : Acetonitrile (CH₃CN) under reflux (100°C, 10 h).

-

Workup : Purification via flash chromatography (petroleum ether/EtOAc, 10:1) yields the product as a white solid.

Key Data

Mechanistic Insight : Boc₂O activates the carboxylic acid to form a mixed carbonate intermediate, which undergoes nucleophilic attack by the amine. CsF facilitates deprotonation, enhancing reaction efficiency.

Schotten-Baumann Reaction Using Furan-2-Carbonyl Chloride

Classical acylation via the Schotten-Baumann reaction provides a high-yielding route, particularly suitable for scale-up.

Synthetic Protocol

-

Acid Chloride Preparation : Furan-2-carboxylic acid reacts with thionyl chloride (SOCl₂) in toluene at 80°C for 3 h.

-

Coupling : 2,6-Diethylaniline (1.2 equiv) is added to furan-2-carbonyl chloride in dichloromethane (DCM) with triethylamine (Et₃N, 2.0 equiv) at 0–5°C.

-

Isolation : Precipitation with ice-cold water followed by recrystallization (n-hexane/EtOAc) yields the product.

Performance Metrics

Advantages : Avoids moisture-sensitive catalysts, making it practical for industrial applications.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated methods enable modular synthesis, particularly when functionalizing preformed furan intermediates.

Methodology

Optimization Data

Limitations : Requires stringent anhydrous conditions and exhibits sensitivity to oxygen.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining yields.

Protocol

Efficiency Metrics

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Transamidation | 81–93 | 10 | Moderate | High |

| Schotten-Baumann | 85–90 | 5 | Low | Industrial |

| Palladium-Catalyzed | 75–80 | 6 | High | Limited |

| Microwave | 88 | 0.33 | High | Lab-scale |

Key Trends :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,6-diethylphenyl)furan-2-carboxamide, and how can purity be optimized?

- Methodology : The compound can be synthesized via a multi-step reaction starting with furan-2-carbonyl chloride and 2,6-diethylaniline. Refluxing in acetonitrile under controlled conditions (e.g., 3 hours at 80°C) promotes amide bond formation. Purification via reverse-phase HPLC (e.g., using a Newcrom R1 column with acetonitrile/water gradients) ensures ≥95% purity .

- Key Considerations : Monitor reaction progress using FT-IR to confirm N-H amide bond formation (peak ~3310 cm⁻¹) and TLC for intermediate validation .

Q. How is the molecular structure of This compound validated experimentally?

- Techniques :

- X-ray crystallography resolves planar amide conformations and dihedral angles between aromatic rings (e.g., furan and phenyl groups) .

- NMR spectroscopy confirms substituent positions: ¹H NMR detects ethyl groups (δ ~1.2 ppm, triplet) and furan protons (δ ~6.5–7.5 ppm) .

- Mass spectrometry verifies molecular weight (e.g., [M+H]+ at m/z 354.84) .

Q. What solubility and formulation strategies enhance bioavailability for in vitro studies?

- Approach : The compound exhibits moderate solubility in DMSO and water, suggesting formulations using co-solvents (e.g., PEG-400) or cyclodextrin complexes. Solubility assays under physiological pH (6.8–7.4) are critical for cell-based studies .

Advanced Research Questions

Q. How can molecular docking elucidate the biological targets of This compound?

- Protocol : Perform docking simulations (e.g., AutoDock Vina) against enzymes like cytochrome P450 or microbial efflux pumps. Prioritize targets based on structural analogs (e.g., CYM 50358’s interaction with cancer-related kinases) .

- Validation : Compare binding energies (ΔG) with known inhibitors and validate via competitive enzyme assays .

Q. What structural modifications improve the compound’s activity against drug-resistant pathogens?

- Strategy : Introduce electron-withdrawing groups (e.g., Cl) at the furan 5-position to enhance microbial membrane penetration. Compare with analogs like 5-(2-Chlorophenyl)-N-(2,6-diethylphenyl)furan-2-carboxamide (CAS 853314-70-2), which shows increased potency .

- Analysis : Assess minimum inhibitory concentrations (MICs) against S. aureus and C. albicans using broth microdilution assays .

Q. How do environmental conditions (pH, temperature) affect the compound’s stability?

- Experimental Design : Conduct accelerated stability studies (ICH guidelines) at 25°C/60% RH and 40°C/75% RH. Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed amide bonds) .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

- Solution : Employ UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) for high sensitivity. Calibrate using spiked samples to detect impurities at ≤0.1% .

Experimental Design and Data Analysis

Q. How to design dose-response studies for evaluating anticancer activity?

- Framework : Use the NCI-60 cell line panel for broad-spectrum screening. Calculate IC₅₀ values via MTT assays, normalized to controls. Apply Hill slope models to assess efficacy gradients .

Q. What statistical methods address discrepancies in biological replicate data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.